Tert-butyl(6-iodohexyloxy)dimethylsilane
Overview
Description
Tert-butyl(6-iodohexyloxy)dimethylsilane is a useful research compound. Its molecular formula is C12H27IOSi and its molecular weight is 342.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydroxyl Group Protection
Tert-butyl(6-iodohexyloxy)dimethylsilane and related compounds are utilized in protecting hydroxyl groups in various chemical syntheses. This protection is crucial for compounds that are sensitive to certain conditions, ensuring stability under a variety of circumstances while allowing for easy removal when necessary. For instance, ethers of dimethyl-tert-butylsilyl have shown stability in water, alcohol, hydrogenolysis, and mild chemical reduction, making them valuable in the synthesis of prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).
Synthesis of Hindered Silylamines
The synthesis of sterically hindered silylamines involves the reaction of tert-butyl (chloro) dimethylsilanewith primary and secondary amines, producing compounds with a general formula of t-BuMe2SiNRR1. These compounds are notable for their high stability against hydrolysis and generally lower chemical reactivity compared to their trimethylsilyl analogs, making them useful in various chemical applications (Bowser & Bringley, 1985).
Piperidine Derivatives Synthesis
In pharmaceutical and organic chemistry, the synthesis of piperidine derivatives is of significant interest. This compound plays a role in forming piperidine derivatives fused to a tetrahydrofuran ring, showcasing its utility in the creation of complex organic structures (Moskalenko & Boev, 2014).
Palladium-Catalyzed Cascade Cross Couplings
This compound is involved in palladium-catalyzed intra/intermolecular cascade cross couplings, a method essential in the synthesis of various organic compounds, including pharmaceuticals. The process involves the formation of complex molecular structures, demonstrating the compound's role in advanced synthetic chemistry (Demircan, 2014).
Properties
IUPAC Name |
tert-butyl-(6-iodohexoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYCEVUYBCJLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553523 | |
Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103483-32-5 | |
Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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